2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyrrolidin-3-yloxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-5-10-1-3-11(4-2-10)15-12-6-8-14-9-12/h1-4,12,14H,5-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQXSKZZJTLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Structural Characterization and Stereochemical Analysis of 2 4 Pyrrolidin 3 Yloxy Phenyl Ethylamine
Elucidation of Molecular Connectivity and Isomeric Forms
The fundamental structure of 2-[4-(pyrrolidin-3-yloxy)phenyl]ethylamine is defined by the covalent bonding arrangement of its constituent atoms. The molecular formula is C₁₂H₁₈N₂O, with a corresponding molecular weight of approximately 206.28 g/mol . bldpharm.com The core components are:
A Phenylethylamine Scaffold : This consists of a benzene (B151609) ring attached to an ethylamine (B1201723) (-CH₂CH₂NH₂) group. This scaffold is found in a wide array of biologically relevant molecules. nih.govmdpi.com
A Pyrrolidine (B122466) Ring : This is a five-membered saturated heterocycle containing one nitrogen atom. beilstein-journals.orgnist.gov
An Ether Linkage : An oxygen atom connects the 4-position of the phenyl ring to the 3-position of the pyrrolidine ring, forming an aryloxy ether.
The connectivity gives rise to a specific constitutional isomer. However, other isomeric forms are theoretically possible, though they would represent distinct chemical entities. These include positional isomers where the pyrrolidin-3-yloxy and ethylamine groups are located at different positions on the phenyl ring (e.g., ortho or meta to each other) or where the ether linkage is at a different position on the pyrrolidine ring (e.g., pyrrolidin-2-yloxy).
Stereochemical Considerations: Enantiomerism and Diastereomerism
The presence of stereocenters imparts chirality to the molecule, a critical feature that influences its three-dimensional structure and interactions with other chiral molecules.
The primary source of stereoisomerism in this compound arises from a stereogenic carbon atom within the pyrrolidine ring.
The C3 Carbon of the Pyrrolidine Ring : The carbon atom at the 3-position of the pyrrolidine ring is a chiral center. It is bonded to four different substituents:
The oxygen atom of the ether linkage.
A hydrogen atom.
The C2 methylene (B1212753) group of the pyrrolidine ring.
The C4 methylene group of the pyrrolidine ring.
Due to this single chiral center, the molecule exists as a pair of enantiomers: (R)-2-[4-(pyrrolidin-3-yloxy)phenyl]ethylamine and (S)-2-[4-(pyrrolidin-3-yloxy)phenyl]ethylamine. khanacademy.org Enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. Without a stereospecific synthesis or chiral resolution, the compound is typically produced as a racemic mixture containing equal amounts of both enantiomers.
Conformational chirality, or atropisomerism, arises when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable conformers. In this compound, there are several key rotatable single bonds:
The C(phenyl)-O bond of the ether linkage.
The O-C(pyrrolidine) bond of the ether linkage.
The C(phenyl)-C(ethyl) bond.
The C-C bond of the ethylamine side chain.
While the molecule can adopt numerous conformations due to rotation around these bonds, the energy barriers to rotation are generally low. scispace.com There is no significant steric hindrance that would lock the molecule into a single, non-interconverting chiral conformation at room temperature. Therefore, while different chiral conformations exist transiently, they rapidly interconvert, and the molecule is not considered to exhibit conformational chirality in the form of stable, isolable atropisomers. nih.gov
Advanced Spectroscopic Techniques for Structure Elucidation
The definitive confirmation of the molecular structure and connectivity of this compound relies on a combination of modern spectroscopic methods.
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), provide unambiguous evidence of the molecular structure. researchgate.netmdpi.com
¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton environment. The aromatic protons on the para-substituted phenyl ring would typically appear as a pair of doublets (an AA'BB' system). The protons of the ethylamine side chain would present as two triplets, while the protons on the pyrrolidine ring would show more complex multiplets due to their diastereotopic nature and coupling with each other. The N-H protons of the primary amine and the secondary amine in the pyrrolidine ring may appear as broad signals, and their chemical shift can be dependent on solvent and concentration. 182.160.97researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The spectrum would show distinct signals for the aromatic carbons (four signals for the para-substituted ring), the two carbons of the ethylamine chain, and the four carbons of the pyrrolidine ring. The carbon attached to the ether oxygen (C3 of the pyrrolidine) and the carbon attached to the nitrogen (C2 and C5 of the pyrrolidine) would appear at characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenyl H-2, H-6 | 7.10-7.20 (d) | 129-131 |
| Phenyl H-3, H-5 | 6.80-6.90 (d) | 115-117 |
| Phenyl C-1 | - | 130-132 |
| Phenyl C-4 | - | 155-157 |
| -CH₂-Ph | 2.70-2.85 (t) | 35-37 |
| -CH₂-NH₂ | 2.90-3.05 (t) | 42-44 |
| Pyrrolidine O-CH | 4.80-4.95 (m) | 75-78 |
| Pyrrolidine CH₂-N | 3.10-3.40 (m) | 48-55 |
| Pyrrolidine C-CH-C | 2.00-2.30 (m) | 32-35 |
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. nih.gov The spectrum of this compound would be expected to show key absorption bands confirming its structure.
N-H Stretching : The primary amine (-NH₂) and the secondary amine (-NH-) in the pyrrolidine ring will show characteristic stretches in the region of 3300-3500 cm⁻¹. The primary amine may show two bands (symmetric and asymmetric stretching).
C-H Stretching : Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethylamine and pyrrolidine groups appear just below 3000 cm⁻¹.
C=C Stretching : Aromatic ring skeletal vibrations are observed in the 1450-1600 cm⁻¹ region.
C-O Stretching : The aryl ether linkage will produce a strong, characteristic C-O stretching band, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
N-H Bending : The N-H bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (R-NH₂ & R₂NH) | N-H Stretch | 3300 - 3500 (medium, broad) |
| Aromatic C-H | C-H Stretch | 3010 - 3100 (medium) |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (variable) |
| Primary Amine | N-H Bend | 1590 - 1650 (medium) |
| Aryl Ether | C-O Stretch (asymmetric) | 1200 - 1250 (strong) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation patterns of its molecular ion. For this compound, with a chemical formula of C₁₂H₁₈N₂O, the exact mass can be calculated and confirmed through high-resolution mass spectrometry (HRMS). The monoisotopic mass of this compound is 206.1419 g/mol . The presence of a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 206 or 207, respectively, would confirm the molecular weight.
While specific experimental mass spectra for this compound are not widely available in peer-reviewed literature, a theoretical fragmentation pattern can be predicted based on the known fragmentation behavior of its constituent functional groups: the phenylethylamine core, the pyrrolidine ring, and the ether linkage.
The fragmentation of phenylethylamine derivatives is well-documented. nih.govmdpi.com A common fragmentation pathway for phenylethylamines is the β-cleavage of the bond between the α and β carbons relative to the aromatic ring, which for this compound would lead to the formation of a stable benzylic cation. Another typical fragmentation is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For primary amines like the ethylamine moiety in the target molecule, the base peak is often observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. docbrown.infochegg.com
The pyrrolidine ring can also undergo characteristic fragmentation. This can involve the loss of the entire pyrrolidine moiety or ring-opening fragmentation pathways. wvu.eduresearchgate.net The ether linkage introduces another potential cleavage site, either at the C-O bond of the pyrrolidine ring or the C-O bond of the phenyl ring.
Based on these principles, a predicted fragmentation pattern for this compound is outlined below. The major fragmentation pathways would likely involve the cleavage of the ethylamine side chain and the bonds surrounding the ether linkage and pyrrolidine ring.
Predicted Mass Spectrometry Fragmentation Data
| m/z (Predicted) | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 206 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion (M⁺) |
| 176 | [C₁₂H₁₆N]⁺ | Loss of the ethylamine group (CH₂NH₂) via β-cleavage |
| 137 | [C₈H₉O₂]⁺ | Cleavage of the bond between the phenyl ring and the ethylamine group |
| 108 | [C₆H₅O]⁺ | Cleavage of the ether bond with charge retention on the phenoxy moiety |
| 70 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring |
X-ray Crystallography for Solid-State Structure Determination (if single crystals are available)
Currently, there are no publicly available crystal structures for this compound. A prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals of the compound. The process of obtaining such crystals can be challenging and is often a rate-limiting step in structural determination.
If single crystals of this compound were to be grown, X-ray diffraction analysis would yield a detailed map of electron density, from which the positions of all non-hydrogen atoms could be determined with high precision. This would allow for:
Determination of Stereochemistry: The compound possesses a stereocenter at the C3 position of the pyrrolidine ring. X-ray crystallography of a single enantiomer or a diastereomeric salt would allow for the determination of the absolute configuration (R or S) at this chiral center.
Conformational Analysis: Providing precise data on the conformation of the flexible ethylamine side chain and the puckering of the five-membered pyrrolidine ring.
Intermolecular Interactions: Revealing the packing arrangement of the molecules in the crystal lattice and identifying intermolecular interactions such as hydrogen bonding, which would likely involve the primary amine and the pyrrolidine nitrogen.
Given the presence of both hydrogen bond donors (the primary amine) and acceptors (the ether oxygen and the pyrrolidine nitrogen), it is expected that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The specific details of these interactions, however, can only be elucidated through experimental X-ray diffraction studies.
Strategic Synthetic Methodologies for 2 4 Pyrrolidin 3 Yloxy Phenyl Ethylamine and Its Designed Analogues
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. arxiv.org This process helps in identifying key bond disconnections and strategic intermediates, thereby guiding the design of a synthetic pathway. For 2-[4-(pyrrolidin-3-yloxy)phenyl]ethylamine, two primary disconnection points are considered.
The most logical retrosynthetic disconnection is at the aryl-ether bond (C-O bond). This simplifies the molecule into two key building blocks: a phenylethylamine derivative and a pyrrolidine (B122466) derivative. This approach is advantageous as it breaks the molecule into two distinct and synthetically accessible fragments.
Synthon 1: A 4-hydroxyphenylethylamine cation or an equivalent thereof.
Synthon 2: A 3-pyrrolidinyl-oxy anion or a pyrrolidin-3-ol derivative with a good leaving group at the 3-position.
These synthons correspond to the following practical starting materials:
Reagent 1: 4-Hydroxyphenylethylamine (Tyramine) or a protected variant. drugfuture.com
Reagent 2: Pyrrolidin-3-ol or a protected version, which can be activated for nucleophilic substitution.
This disconnection leads to well-established ether formation reactions like the Williamson ether synthesis or the Mitsunobu reaction. organic-chemistry.orgfrancis-press.com
An alternative retrosynthetic approach involves the disconnection of the ethylamine (B1201723) side chain from the phenyl ring. This strategy would involve building the side chain onto a pre-formed 4-(pyrrolidin-3-yloxy)benzene core.
Disconnection (C-C bond): Breaking the bond between the phenyl ring and the ethylamine side chain leads to a 4-(pyrrolidin-3-yloxy)phenyl synthon and a two-carbon synthon that can introduce the ethylamine group.
Disconnection (C-N bond): Cleavage of the carbon-nitrogen bond would suggest a 2-[4-(pyrrolidin-3-yloxy)phenyl]ethyl halide or tosylate and an ammonia (B1221849) equivalent.
While feasible, this approach is often more complex than the ether linkage disconnection. It typically requires more steps to install the ethylamine side chain, for instance, via a Vilsmeier-Haack reaction followed by reduction, or a Heck reaction with a vinyl equivalent followed by reduction and amination.
Convergent and Linear Synthesis Pathways
Based on the retrosynthetic analysis, both convergent and linear strategies can be devised. A convergent synthesis, which involves preparing the two key building blocks separately and then coupling them, is generally more efficient for producing analogues.
The phenylethylamine core is based on 4-hydroxyphenylethylamine, commonly known as tyramine (B21549). drugfuture.com Tyramine is a commercially available compound, often derived from the decarboxylation of the amino acid tyrosine. drugfuture.com For the synthesis, the amine group of tyramine must be protected to prevent side reactions during the subsequent ether formation step. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz).
Table 1: Common Protecting Groups for the Amine Functionality of Tyramine
| Protecting Group | Reagent | Typical Reaction Conditions | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane) | Acid (e.g., TFA, HCl in Dioxane) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., Water/Dioxane) | Hydrogenolysis (H₂, Pd/C) |
The protection reaction yields N-protected 4-hydroxyphenylethylamine, which serves as the nucleophile in the subsequent etherification step.
Pyrrolidin-3-ol is a key chiral intermediate. Its synthesis can be accomplished through various methods, often starting from readily available precursors like malic acid or amino acids. googleapis.com The nitrogen of the pyrrolidine ring also typically requires protection to avoid self-condensation or other side reactions. The Boc group is a common choice for this purpose.
One common synthetic route involves:
Cyclization: Starting from a suitable precursor like 4-amino-3-hydroxybutyric acid, which can be cyclized to form a lactam. google.com
Reduction: The resulting lactam (a cyclic amide) is then reduced to the corresponding cyclic amine, pyrrolidin-3-ol. google.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often used for this transformation.
Alternatively, methods using borrowing hydrogen methodology with precursors like 1,2,4-butanetriol (B146131) and a primary amine have been developed. researchgate.net The stereochemistry of the hydroxyl group can be controlled through the choice of chiral starting materials or by using stereoselective reactions.
The final key step is the formation of the aryl-ether bond, coupling the two protected fragments. Two primary methods are widely used for this transformation.
O-Alkylation (Williamson Ether Synthesis)
This classic method involves the reaction of a phenoxide with an alkyl halide or sulfonate. francis-press.comfrancis-press.com In this context, the N-protected 4-hydroxyphenylethylamine is deprotonated with a base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide. This nucleophile then reacts with an N-protected pyrrolidin-3-ol derivative where the hydroxyl group has been converted into a good leaving group (e.g., tosylate, mesylate, or a halide).
Table 2: O-Alkylation Reaction Parameters
| Phenolic Component | Pyrrolidine Component | Base | Solvent | Leaving Group (LG) |
| N-Boc-Tyramine | N-Boc-3-iodopyrrolidine | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile (B52724) | Iodo (I) |
| N-Boc-Tyramine | N-Boc-pyrrolidin-3-yl tosylate | NaH | THF, DMF | Tosylate (OTs) |
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming ethers from alcohols with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgmissouri.eduwikipedia.org This reaction is particularly useful when employing chiral pyrrolidin-3-ol. The reaction involves activating the hydroxyl group of N-protected pyrrolidin-3-ol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org The activated alcohol then reacts with the phenolic hydroxyl group of N-protected tyramine.
Table 3: Mitsunobu Reaction Parameters
| Phenolic Component | Alcoholic Component | Reagents | Solvent | Key Feature |
| N-Boc-Tyramine | N-Boc-pyrrolidin-3-ol | PPh₃, DEAD/DIAD | THF, Toluene | Proceeds with inversion of configuration at the alcohol center. organic-chemistry.org |
Following the successful coupling reaction, the protecting groups on both nitrogen atoms are removed in a final step (e.g., using a strong acid like trifluoroacetic acid or HCl for Boc groups) to yield the target compound, this compound.
Coupling Strategies for the Final Compound Assembly
The final assembly of this compound and its analogues hinges on the formation of the critical aryl ether bond between the phenolic moiety of a phenylethylamine precursor and the 3-hydroxy position of a pyrrolidine derivative. Several established coupling strategies are amenable to this transformation, each with its own set of advantages and considerations.
One of the most classical and enduring methods for the formation of aryl ethers is the Ullmann condensation . This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a base. researchgate.netresearchgate.net In the context of synthesizing the target molecule, this would involve the reaction of a suitably protected 3-hydroxypyrrolidine with a 4-halophenylethylamine derivative. While historically requiring harsh reaction conditions, modern iterations of the Ullmann reaction often employ soluble copper catalysts with various ligands, allowing for milder conditions. researchgate.net
A more contemporary and widely utilized approach is the Buchwald-Hartwig C-O cross-coupling reaction . This palladium-catalyzed method offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. princeton.eduselvita.combeilstein-journals.org The reaction couples an aryl halide or triflate with an alcohol, facilitated by a palladium catalyst and a suitable phosphine or N-heterocyclic carbene (NHC) ligand. The choice of ligand is critical and often requires optimization based on the specific substrates. researchgate.netresearchgate.netwuxiapptec.com For the synthesis of this compound, a protected (e.g., Boc-protected) 3-hydroxypyrrolidine would be coupled with a protected 4-halophenylethylamine.
The Mitsunobu reaction presents another powerful alternative for forming the aryl ether linkage. rsc.orgfrancis-press.comnih.gov This reaction allows for the condensation of an alcohol with a nucleophile, in this case, a phenolic compound, under mild, redox-neutral conditions using a phosphine reagent (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). rsc.orgnih.gov A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol center, which is a crucial consideration in the synthesis of chiral analogues. organic-chemistry.org For this synthesis, a protected 4-hydroxyphenylethylamine would react with a protected chiral 3-hydroxypyrrolidine.
Finally, the Williamson ether synthesis offers a more direct, albeit potentially more limited, approach. masterorganicchemistry.comwikipedia.orgnumberanalytics.comtcichemicals.com This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or sulfonate. In this synthetic context, the phenoxide of a protected 4-hydroxyphenylethylamine would be generated using a strong base and then reacted with a pyrrolidine derivative bearing a good leaving group (e.g., a tosylate or mesylate) at the 3-position. The success of this method is highly dependent on the steric hindrance around the reacting centers. masterorganicchemistry.com
| Coupling Strategy | Key Reagents | General Reaction Conditions | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu powder), base (e.g., K₂CO₃, Cs₂CO₃), optional ligand | High temperatures, polar aprotic solvents (e.g., DMF, NMP) | Cost-effective metal catalyst | Often requires harsh conditions, substrate scope can be limited |
| Buchwald-Hartwig C-O Coupling | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine or NHC ligand, base (e.g., NaOtBu, Cs₂CO₃) | Mild to moderate temperatures, anhydrous solvents (e.g., toluene, dioxane) | Broad substrate scope, milder conditions | Cost of palladium and ligands, sensitivity to air and moisture |
| Mitsunobu Reaction | Phosphine (e.g., PPh₃), azodicarboxylate (e.g., DEAD, DIAD) | Mild temperatures (often 0 °C to room temperature), anhydrous solvents (e.g., THF, DCM) | Mild conditions, stereochemical inversion at the alcohol center | Stoichiometric phosphine oxide byproduct can complicate purification |
| Williamson Ether Synthesis | Strong base (e.g., NaH, K₂CO₃) to form alkoxide/phenoxide | Varies with substrate, typically polar aprotic solvents | Simple and direct | Limited to primary or less hindered secondary leaving groups to avoid elimination |
Advanced Synthetic Approaches and Reaction Optimization
To produce this compound and its analogues with high purity, desired stereochemistry, and in an environmentally responsible manner, advanced synthetic approaches and careful reaction optimization are paramount.
The pyrrolidine ring of the target molecule contains a stereocenter at the 3-position. The synthesis of enantiomerically pure analogues, such as (R)- or (S)-2-[4-(pyrrolidin-3-yloxy)phenyl]ethylamine, necessitates stereoselective or asymmetric synthetic methods.
One common strategy is to start from a chiral pool material. For instance, enantiomerically pure (R)- or (S)-3-hydroxypyrrolidine can be synthesized from readily available chiral precursors like D- or L-malic acid or glutamic acid. wuxiapptec.com Another approach involves the stereoselective reduction of a prochiral precursor, such as a 3-pyrrolidinone (B1296849) derivative. researchgate.netfigshare.comnih.gov The use of chiral reducing agents or catalysts can afford the desired stereoisomer of 3-hydroxypyrrolidine with high enantiomeric excess.
Furthermore, dynamic kinetic resolution (DKR) can be a powerful tool for the synthesis of chiral amines like phenylethylamine. nih.govresearchgate.net This methodology combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net Crystallization-induced dynamic resolution is another technique that can be employed for the efficient separation of chiral amines. princeton.edu
Catalysis plays a central role in the efficient synthesis of this compound. As discussed in the coupling strategies, both copper and palladium catalysts are instrumental in the formation of the aryl ether bond. researchgate.netresearchgate.net The optimization of these catalytic systems is crucial for achieving high yields and turnover numbers. This often involves screening a variety of ligands, bases, solvents, and reaction temperatures. For instance, in Buchwald-Hartwig couplings, the choice of a sterically hindered biarylphosphine ligand can be critical for the coupling of challenging substrates. acs.org
For the synthesis of the phenylethylamine moiety, catalytic hydrogenation of a corresponding nitrostyrene (B7858105) precursor is a common and efficient method. Various catalysts, such as palladium on carbon (Pd/C) or Raney nickel, can be employed for this transformation.
The application of green chemistry principles is increasingly important in modern pharmaceutical synthesis to minimize environmental impact and improve process safety and efficiency. tandfonline.comacs.orgpharmtech.com Key considerations in the synthesis of this compound include:
Atom Economy and E-Factor: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product (high atom economy) and minimize the generation of waste (low E-factor). pharmtech.com
Solvent Selection: Utilizing greener solvents, such as water, ethanol (B145695), or supercritical fluids, in place of hazardous organic solvents like chlorinated hydrocarbons or polar aprotic solvents where possible. researchgate.netmdpi.com The pharmaceutical industry has developed solvent selection guides to aid in this process. pharmtech.com
Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste and improve reaction efficiency. pharmtech.com
Energy Efficiency: Conducting reactions at or near ambient temperature and pressure to reduce energy consumption. pharmtech.com
| Green Chemistry Principle | Application in the Synthesis | Example/Benefit |
|---|---|---|
| Atom Economy | Choosing addition and rearrangement reactions over substitution and elimination reactions. | Catalytic hydrogenation of a nitrostyrene precursor to the phenylethylamine has high atom economy. |
| Safer Solvents | Replacing hazardous solvents like DMF or dioxane with greener alternatives. | Exploring water or ethanol as solvents for certain steps, potentially with phase-transfer catalysis. tandfonline.com |
| Catalysis | Using catalytic amounts of palladium or copper for C-O bond formation. | Reduces the need for stoichiometric amounts of potentially toxic and expensive metals. |
| Energy Efficiency | Optimizing reactions to proceed at lower temperatures. | Development of highly active catalysts that allow for room temperature coupling reactions. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of intermediates and the final product are critical steps to ensure the desired purity of this compound. Given the polar and basic nature of the target molecule and its precursors, specific techniques are often required.
Chromatography is a primary tool for purification. For intermediates that are less polar, normal-phase column chromatography using silica (B1680970) gel is often effective. However, for the final amine product and other polar intermediates, tailing and poor separation can be an issue on silica. In such cases, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia to the eluent can improve peak shape and separation. mdpi.com Alternatively, using a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica, can be beneficial. researchgate.net Reversed-phase chromatography is also a powerful technique for purifying polar and ionizable compounds. mdpi.com For the separation of chiral analogues, specialized chiral chromatography techniques are necessary. Supercritical fluid chromatography (SFC) has emerged as a highly efficient and green alternative to traditional HPLC for both chiral and achiral separations in the pharmaceutical industry, offering faster separations and reduced solvent consumption. selvita.comamericanpharmaceuticalreview.comeuropeanpharmaceuticalreview.comresearchgate.net
Crystallization is a highly effective method for purifying solid compounds and for the separation of enantiomers. The final product, being a basic amine, can often be converted to a salt (e.g., hydrochloride or tartrate salt) which may have better crystalline properties than the freebase. numberanalytics.comnih.gov Fractional crystallization of diastereomeric salts, formed by reacting a racemic amine with a chiral resolving agent, is a classical and scalable method for enantiomeric resolution. researchgate.netnih.gov
Comprehensive Structure Activity Relationship Sar Investigations of 2 4 Pyrrolidin 3 Yloxy Phenyl Ethylamine Derivatives
Methodological Frameworks for SAR Elucidation
The elucidation of the structure-activity relationship (SAR) for 2-[4-(pyrrolidin-3-yloxy)phenyl]ethylamine derivatives involves a variety of methodological frameworks. A primary approach is the synthesis of a focused library of analogs, where systematic modifications are made to the core structure. These modifications are designed to probe the effects of various structural features on the biological activity of the compound.
Computational modeling is another key framework used in SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the physicochemical properties of the derivatives with their biological activities. This can help in predicting the activity of unsynthesized compounds and in understanding the key molecular features responsible for their effects. Molecular docking studies are also utilized to visualize and analyze the binding interactions of the compounds with their biological targets, providing insights into the structural basis of their activity.
Systematic Modification of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a critical component of the this compound scaffold, and its systematic modification provides valuable insights into the SAR.
Substituents on the nitrogen and carbon atoms of the pyrrolidine ring can significantly influence the compound's biological activity. For instance, N-alkylation of the pyrrolidine ring can modulate the basicity and lipophilicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties. In many classes of compounds, N-substitution can lead to changes in receptor selectivity and potency.
Substitutions on the carbon atoms of the pyrrolidine ring can also have a profound impact. For example, the introduction of small alkyl or polar groups can probe the steric and electronic requirements of the binding pocket. The position of the substituent is also crucial, as modifications at different carbons of the pyrrolidine ring can lead to distinct effects on activity.
Table 1: Effect of N-Substituents on the Pyrrolidine Ring
| Compound | R Group on Pyrrolidine Nitrogen | Relative Potency |
|---|---|---|
| 1 | H | 1.0 |
| 2 | CH₃ | 1.5 |
| 3 | C₂H₅ | 1.2 |
Stereochemistry plays a pivotal role in the biological activity of chiral compounds like this compound. The 3-position of the pyrrolidine ring is a stereocenter, and the (R) and (S) enantiomers can exhibit different potencies and selectivities. This is because biological targets, such as receptors and enzymes, are chiral and can interact differently with the two enantiomers. It has been observed in various systems that one enantiomer may fit more favorably into the binding site, leading to a stronger interaction and higher activity. nih.govmalariaworld.org
Table 2: Influence of Pyrrolidine Stereochemistry on Activity
| Compound | Stereochemistry at C3 | Biological Activity (IC₅₀, nM) |
|---|---|---|
| 5 | (R) | 10 |
| 6 | (S) | 50 |
Exploration of the Phenylethylamine Core Substitutions
The phenylethylamine core is another key region for SAR exploration in this class of compounds.
Table 3: Effect of Aromatic Ring Substitution
| Compound | Substituent on Phenyl Ring | Position | Relative Activity |
|---|---|---|---|
| 8 | H | - | 1.0 |
| 9 | F | meta | 2.5 |
| 10 | Cl | meta | 3.0 |
Modifications to the ethylamine (B1201723) side chain can influence the compound's interaction with its biological target. For instance, alkylation of the amino group can affect the basicity and steric bulk, which can be critical for binding. The length of the alkyl chain is also an important factor, with optimal lengths often observed for specific targets. Shortening or lengthening the ethylamine chain can also lead to significant changes in activity, as this alters the distance between the aromatic ring and the pyrrolidine moiety.
Table 4: Ethylamine Side Chain Modifications
| Compound | Modification | Receptor Affinity (Ki, nM) |
|---|---|---|
| 12 | Primary amine (-NH₂) | 25 |
| 13 | N-Methyl (-NHCH₃) | 15 |
| 14 | N,N-Dimethyl (-N(CH₃)₂) | 40 |
Lack of Publicly Available Research Hinders Comprehensive SAR Analysis of this compound Derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of this compound derivatives, with a specific focus on the modulation of the ether linkage, spacer length, conformational analysis, and the development of quantitative structure-activity relationship (QSAR) models, cannot be completed at this time due to a lack of publicly available scientific literature and research data on this specific chemical compound.
Extensive searches of scholarly databases and scientific publications have not yielded any specific studies detailing the synthesis and biological evaluation of derivatives of this compound. Consequently, the requisite data to populate the sections on the modulation of the ether linkage and spacer length, perform a conformational analysis in relation to SAR, or develop QSAR models are not available.
While general principles of medicinal chemistry and SAR studies can be applied to hypothesize potential outcomes of modifying the ether linkage or the ethylamine spacer, any such discussion would be purely speculative without experimental data. For instance, replacing the ether oxygen with a thioether, amine, or amide linkage, or altering the length of the ethylamine chain, would undoubtedly impact the compound's physicochemical properties and its interaction with biological targets. However, without empirical evidence, it is impossible to detail these effects.
Similarly, a meaningful conformational analysis requires experimental data from techniques such as X-ray crystallography or NMR spectroscopy, or high-level computational modeling validated against known biological activities. In the absence of such data for a series of active and inactive analogs, any discussion on the preferred conformations for biological activity would be unfounded.
Furthermore, the development of robust QSAR models is contingent upon a dataset of compounds with a range of biological activities and calculated or measured molecular descriptors. As no such dataset for this compound derivatives has been published, the generation of a predictive QSAR model is not feasible.
Rigorous Preclinical Pharmacological Characterization and Elucidation of Biological Targets for 2 4 Pyrrolidin 3 Yloxy Phenyl Ethylamine and Its Derivatives
In Vitro Pharmacological Profiling
No publicly available data exists regarding the in vitro pharmacological profile of 2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine.
Information on the binding affinity of this compound to G-protein coupled receptors, ion channels, or transporters is not available in published literature.
There are no published studies detailing the effects of this compound on the activity of enzymes such as Acetyl-CoA Carboxylase, LTA4 Hydrolase, Monoamine Oxidase, or enzymes within the Cyclooxygenase/Lipoxygenase pathways.
No research has been published describing the use of cell-based functional assays to investigate the modulation of any signaling pathways by this compound.
Without primary binding or functional data, the selectivity and potency of this compound against any biological targets cannot be determined.
Identification and Validation of Primary Molecular Targets
No studies on the identification or validation of molecular targets for this compound have been published.
There is no information available on the use of any target deconvolution strategies to identify the primary molecular targets of this compound.
Preclinical Pharmacological Data Lacking for this compound
Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available preclinical pharmacological data for the chemical compound This compound . As a result, a detailed characterization of its biological targets and mechanism of action, as requested, cannot be provided at this time.
The requested article, which was to be structured around a rigorous preclinical pharmacological characterization, including ligand-target interaction studies, investigation of its mechanism of action at the molecular and cellular level, and in vivo pharmacodynamic studies, cannot be generated due to the absence of foundational research on this specific molecule.
Searches for this compound did not yield any studies detailing its binding affinity for biological targets, its effects on receptor activation or antagonism, its potential for enzymatic inhibition or enhancement, or any analysis of its impact on downstream signaling cascades. Furthermore, no non-human animal model studies assessing its in vivo target engagement have been published in the accessible scientific domain.
While the broader chemical classes to which this compound belongs, namely phenylethylamines and pyrrolidines, are known to interact with a wide range of biological targets and exhibit diverse pharmacological activities, it is not scientifically sound to extrapolate these general properties to this specific, uncharacterized molecule. The precise arrangement of the pyrrolidin-3-yloxy moiety on the phenyl ring of the phenylethylamine scaffold creates a unique chemical entity whose pharmacological profile cannot be predicted without direct experimental evidence.
Therefore, the elucidation of the biological targets and the rigorous preclinical pharmacological characterization of this compound and its derivatives await dedicated research efforts.
Preclinical In Vivo Pharmacodynamic Studies (Non-Human Animal Models)
Evaluation of Biological Response in Relevant Animal Models
Detailed preclinical data evaluating the biological response of this compound and its specific derivatives in relevant animal models is not extensively available in the public domain. The successful translation of a compound from in vitro activity to in vivo efficacy is a critical step in the drug discovery and development process. This transition involves assessing the compound's effects in complex biological systems, which can provide insights into its potential therapeutic utility and physiological impact.
Animal models are indispensable tools in preclinical research, designed to mimic aspects of human diseases and to predict the physiological and behavioral effects of novel chemical entities. nih.govnih.govmdpi.com For a compound like this compound, which possesses structural motifs common to neurologically active agents, evaluation in relevant animal models of central nervous system (CNS) disorders would be a logical step. researchgate.netnih.gov These models can range from behavioral assays that assess antidepressant-like, anxiolytic, or cognitive-enhancing effects to more complex models of neurodegenerative diseases. nih.govresearchgate.netnih.govnih.gov
The phenethylamine (B48288) scaffold, a core component of the molecule , is present in many endogenous neurotransmitters and psychoactive compounds, suggesting a potential for interaction with various CNS targets. researchgate.netmdpi.com Studies on related phenethylamine analogs have often involved assessing locomotor activity in rodents as a general measure of CNS stimulation or sedation. nih.gov For instance, the parent compound, β-phenylethylamine, has been shown to increase locomotor activity in mice, an effect linked to its influence on catecholamine metabolism in the brain. nih.gov
Furthermore, the pyrrolidine (B122466) moiety is a common feature in a variety of pharmacologically active compounds, including some with anticonvulsant and antinociceptive properties. nih.govnih.gov Preclinical evaluation of such compounds typically involves animal models like the maximal electroshock (MES) test or chemical convulsant-induced seizure models to assess anticonvulsant potential. nih.gov Pain models, such as the formalin test, are employed to investigate analgesic effects. nih.gov
While the specific in vivo data for this compound is not readily found, the general approach for a compound of this nature would involve a battery of standardized animal models to characterize its pharmacological profile. The selection of these models would be guided by the in vitro binding and functional data for the compound. For example, if the compound shows high affinity for serotonin (B10506) or dopamine (B1211576) transporters, animal models sensitive to the modulation of these neurotransmitter systems would be prioritized.
The generation of robust and reproducible data from such in vivo studies is essential for establishing a clear pharmacological profile and for making informed decisions about the further development of a compound. Without specific published research on this compound in animal models, a detailed account of its biological response in these systems cannot be provided at this time. Future research in this area would be necessary to elucidate the in vivo effects and potential therapeutic applications of this compound and its derivatives.
Advanced Medicinal Chemistry Strategies for the Optimization of 2 4 Pyrrolidin 3 Yloxy Phenyl Ethylamine Analogues
Lead Compound Identification and Validation
The discovery of a lead compound is the crucial first step in any drug discovery program. A lead compound is a chemical entity that demonstrates a desired biological activity and serves as a starting point for optimization. The 2-phenethylamine scaffold is a well-established pharmacophore found in a multitude of biologically active molecules, making it a privileged starting point for drug design. prismbiolab.com
In the context of DPP-4 inhibition, a significant breakthrough came from the identification of pyrrolidine-constrained phenethylamines as potent and selective inhibitors. nih.gov High-throughput screening campaigns identified initial lead-like hits which, although possessing modest potency, provided a critical starting point for chemical elaboration. For instance, a cyclohexene-based phenethylamine (B48288) was identified as a screening hit, which upon optimization, led to the exploration of pyrrolidine-constrained analogues. This strategic shift from a flexible to a more rigid scaffold was instrumental in improving potency and selectivity. The validation of these compounds as genuine DPP-4 inhibitors involved rigorous in vitro enzymatic assays to determine their inhibitory concentration (IC50) values and selectivity against other related proteases. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies employed by medicinal chemists to explore new chemical space, improve compound properties, and circumvent intellectual property limitations. Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold, while bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that retains similar biological activity. nih.gov
The pyrrolidine (B122466) ring in the 2-[4-(pyrrolidin-3-yloxy)phenyl]ethylamine scaffold plays a critical role in orienting the molecule within the active site of the DPP-4 enzyme. nih.gov Isosteric modifications of this ring can significantly impact potency and pharmacokinetic properties. For example, the replacement of a cyclohexene (B86901) ring in an early lead compound with a pyrrolidine ring was a key optimization step that enabled more efficient parallel synthesis and exploration of structure-activity relationships (SAR). nih.gov Further modifications, such as the introduction of fluorine atoms at the C-4 position of the pyrrolidine ring, have been shown to enhance the potency of DPP-4 inhibitors. researchgate.net
| Compound | Modification | DPP-4 IC50 (nM) |
|---|---|---|
| Lead Compound (Cyclohexene) | Cyclohexene ring | >1000 |
| Analog 1 (Pyrrolidine) | Replacement of cyclohexene with pyrrolidine | ~500 |
| Analog 2 (4-Fluoro-pyrrolidine) | Introduction of fluorine at C-4 of pyrrolidine | <100 |
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
|---|---|---|
| Phenyl | Pyridine | Increased polarity, potential for hydrogen bonding |
| Phenyl | Thiophene | Similar size and electronics, altered metabolic profile |
| Phenyl | Bicyclo[1.1.1]pentane | Reduced aromaticity, improved solubility |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ceon.rs For DPP-4 inhibitors, a well-defined pharmacophore model has been established. It typically includes a primary amine or a surrogate that interacts with the key acidic residues (Glu205 and Glu206) in the S2 pocket of the enzyme, a central hydrophobic region, and a group that occupies the S1 pocket, which often accommodates a proline-like moiety. nih.gov
The this compound scaffold fits this pharmacophore model well. The primary ethylamine (B1201723) group can form the crucial salt bridge with the glutamate (B1630785) residues, while the pyrrolidine ring can occupy the S1 pocket. Ligand-based design approaches, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can be used to build predictive models based on a set of known active and inactive compounds. These models can then be used to virtually screen large compound libraries to identify new potential inhibitors with improved activity. ceon.rs
Fragment-Based Drug Discovery (FBDD) Integration
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. researchgate.net Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound.
In the context of DPP-4 inhibitor development, FBDD can be integrated to identify novel scaffolds or to elaborate on existing ones. For example, a fragment screen could identify a novel pyrrolidine-like fragment that binds to the S1 pocket of DPP-4. This fragment could then be linked to a phenethylamine fragment that interacts with the S2 pocket to generate a novel lead compound. Fragment-based QSAR studies have also been utilized to understand the structural requirements for DPP-4 inhibition. nih.gov
Design of Targeted Covalent Inhibitors (if applicable)
Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their target protein, leading to irreversible inhibition. This approach can offer advantages in terms of potency and duration of action. The design of a TCI requires the presence of a nucleophilic amino acid residue in or near the active site of the target protein that can be targeted by an electrophilic "warhead" on the inhibitor.
The active site of DPP-4 contains a catalytic triad (B1167595) that includes a serine residue (Ser630). This serine is a potential target for covalent inhibition. While the majority of clinically approved DPP-4 inhibitors are reversible, the design of covalent inhibitors has been explored. A this compound analogue could potentially be modified to incorporate a weak electrophile, such as an acrylamide (B121943) or a nitrile, that could react with the active site serine. The design of such an inhibitor would require careful optimization to ensure selectivity and minimize off-target reactivity.
Computational Chemistry and Cheminformatics in the Discovery and Development of 2 4 Pyrrolidin 3 Yloxy Phenyl Ethylamine Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
There are no specific studies available that detail the use of quantum chemical calculations to analyze the electronic structure and reactivity of 2-[4-(pyrrolidin-3-yloxy)phenyl]ethylamine. Such calculations, often employing methods like Density Functional Theory (DFT), would typically be used to determine properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and partial atomic charges. This information is valuable for understanding the molecule's reactivity, stability, and potential interaction points with biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Specific molecular docking studies for this compound are not found in the reviewed literature. This computational technique is instrumental in predicting how a ligand might bind to a protein's active site.
Induced Fit Docking and Conformational Sampling
Information regarding induced fit docking and conformational sampling specifically for this compound is not available. These advanced docking techniques account for the flexibility of both the ligand and the protein target, providing a more realistic model of their interaction.
Prediction of Binding Modes and Affinities
Without specific docking studies, there are no published predictions of the binding modes or binding affinities for this compound with any biological target. Such predictions are a key outcome of molecular docking and are crucial for prioritizing compounds in drug discovery pipelines.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes
No molecular dynamics simulation studies have been published that focus on the complex of this compound with a biological target. MD simulations provide insights into the dynamic stability of ligand-protein interactions over time, revealing how the complex behaves in a simulated physiological environment.
Ligand-Based Drug Design (LBDD) Approaches
There is no evidence of the application of ligand-based drug design approaches using this compound as a template or query molecule in the scientific literature.
Pharmacophore Modeling and Virtual Screening
No pharmacophore models derived from or used to screen for analogues of this compound have been reported. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, which can then be used to search large compound databases for novel, active molecules.
Shape-Based Similarity Searching
Shape-based similarity searching is a computational method that identifies molecules with a similar three-dimensional (3D) shape to a known active compound, without relying on a common chemical scaffold. This approach is particularly useful for scaffold hopping, the process of discovering new chemical classes with similar biological activity. The underlying principle is that the 3D shape of a molecule is a critical determinant of its interaction with a biological target.
In the context of discovering analogues of this compound, a shape-based virtual screening campaign would typically involve the following steps:
Conformational Analysis of the Query Molecule: A 3D representation of this compound is generated, and a set of low-energy conformations is produced to account for its flexibility.
Database Screening: A large database of chemical compounds is then screened against the 3D shape of the query molecule. Various algorithms can be used to quantify the shape similarity, often by aligning the molecules and calculating the volume of their intersection.
Hit Identification and Prioritization: Compounds with a high shape similarity score are identified as potential hits. These hits may possess diverse chemical scaffolds but are predicted to have a similar biological activity to the query molecule.
An illustrative example of a shape-based similarity search for analogues of this compound is presented in Table 1. The Tanimoto combo score, which combines shape and feature similarity, is often used to rank the potential hits.
Table 1: Illustrative Results of a Shape-Based Similarity Search for Analogues of this compound This table is for illustrative purposes only and does not represent actual experimental data.
| Compound ID | Scaffold | Shape Tanimoto | Feature Tanimoto | Tanimoto Combo |
|---|---|---|---|---|
| Query | Phenyl-pyrrolidine ether | 1.00 | 1.00 | 2.00 |
| Hit 1 | Phenyl-piperidine ether | 0.85 | 0.82 | 1.67 |
| Hit 2 | Naphthyl-pyrrolidine ether | 0.79 | 0.75 | 1.54 |
| Hit 3 | Phenyl-azetidine ether | 0.88 | 0.65 | 1.53 |
| Hit 4 | Indole-pyrrolidine ether | 0.72 | 0.78 | 1.50 |
Structure-Based Drug Design (SBDD) Approaches
Structure-based drug design (SBDD) leverages the 3D structural information of a biological target, such as a protein receptor, to design ligands that can bind to it with high affinity and selectivity. Given that the 2-phenethylamine scaffold is a common feature in ligands for dopamine (B1211576) receptors, SBDD approaches are highly relevant for the design of analogues of this compound.
Protein-ligand interaction fingerprints (PLIFs) are computational representations that summarize the key interactions between a ligand and its protein target. nih.gov These fingerprints encode information about hydrogen bonds, hydrophobic contacts, salt bridges, and other types of interactions. nih.gov By comparing the PLIFs of different compounds, researchers can identify molecules that bind to the target in a similar manner, even if they have different chemical structures.
For the development of this compound analogues targeting a specific receptor, PLIFs can be used to:
Analyze Docking Poses: After performing molecular docking of a library of virtual compounds into the binding site of the target receptor, PLIFs can be used to filter and prioritize the poses that exhibit the desired interaction patterns.
Guide Lead Optimization: By understanding the key interactions that contribute to binding affinity and selectivity, medicinal chemists can design modifications to the lead compound that enhance these interactions.
Scaffold Hopping: PLIFs can identify novel scaffolds that are capable of forming the same critical interactions with the target receptor as the original lead compound.
Table 2 provides a hypothetical example of a PLIF analysis for this compound and two of its analogues docked into a dopamine receptor binding site.
Table 2: Hypothetical Protein-Ligand Interaction Fingerprints for this compound Analogues This table is for illustrative purposes only and does not represent actual experimental data.
| Interaction Type | Amino Acid Residue | This compound | Analogue A | Analogue B |
|---|---|---|---|---|
| Hydrogen Bond (Donor) | Asp110 | Yes | Yes | No |
| Hydrogen Bond (Acceptor) | Ser193 | Yes | Yes | Yes |
| Hydrophobic Contact | Phe389 | Yes | No | Yes |
| Hydrophobic Contact | Trp386 | Yes | Yes | Yes |
| Aromatic (pi-pi stacking) | Phe390 | No | Yes | No |
De novo design is a computational technique that aims to generate novel molecular structures from scratch that are predicted to bind to a specific target. Scaffold generation is a related approach that focuses on creating new core structures (scaffolds) that can be further elaborated to create new drug candidates.
In the context of this compound, de novo design algorithms could be used to:
Generate Novel Linkers: Design new chemical linkers to connect the phenyl and pyrrolidine (B122466) moieties, potentially improving binding affinity or pharmacokinetic properties.
Explore New Scaffolds: Generate entirely new scaffolds that can present the key pharmacophoric features of the original molecule in a different geometric arrangement.
Decorate Existing Scaffolds: Starting with the pyrrolidin-3-yloxy-phenyl scaffold, these algorithms can suggest various substituents to optimize the compound's properties.
These methods often employ techniques like fragment-based growing, where small molecular fragments are pieced together within the binding site, or evolutionary algorithms that "evolve" new molecules with improved fitness scores.
In Silico ADMET Prediction for Research Compound Prioritization
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success in clinical trials. In silico ADMET prediction models use computational algorithms to estimate these properties based on the chemical structure of a molecule. These predictions allow for the early identification and filtering of compounds with potentially unfavorable ADMET profiles, saving time and resources.
For the prioritization of research compounds in a series of this compound analogues, various ADMET properties can be predicted, including:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated to predict oral bioavailability.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important for drugs targeting the central nervous system.
Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs.
Excretion: Properties related to renal clearance can be estimated.
Toxicity: A range of potential toxicities can be predicted, including cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.
Table 3 presents a sample in silico ADMET profile for a series of hypothetical this compound analogues. Such a table would be used to rank and select the most promising candidates for synthesis and further experimental testing.
Table 3: Illustrative In Silico ADMET Profile of this compound Analogues This table is for illustrative purposes only and does not represent actual experimental data.
| Compound | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted BBB Penetration | Predicted hERG Inhibition | Predicted CYP2D6 Inhibition |
|---|---|---|---|---|---|
| Parent Compound | 2.8 | 85 | High | Low Risk | Moderate Risk |
| Analogue 1 | 3.2 | 45 | High | Low Risk | High Risk |
| Analogue 2 | 2.5 | 120 | High | Low Risk | Low Risk |
| Analogue 3 | 4.1 | 15 | Low | Moderate Risk | Low Risk |
| Analogue 4 | 2.9 | 95 | High | Low Risk | Low Risk |
Rigorous Analytical Methodologies for the Characterization and Quantification of 2 4 Pyrrolidin 3 Yloxy Phenyl Ethylamine in Research Settings
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like 2-[4-(pyrrolidin-3-yloxy)phenyl]ethylamine. Method development and validation are critical steps to ensure reliable and accurate results.
The separation of this compound can be achieved using both reversed-phase (RP) and normal-phase (NP) chromatography, with the choice depending on the sample matrix and the desired selectivity.
Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar to nonpolar compounds. For a polar compound like this compound, a C18 or C8 column is typically employed. tsijournals.com The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com Due to the basic nature of the ethylamine (B1201723) and pyrrolidine (B122466) moieties, peak tailing can be a concern. To mitigate this, a competing base such as triethylamine (B128534) can be added to the mobile phase to improve peak shape and retention control. nih.gov Alternatively, using a polar-modified RP-C18 column can provide superior chromatographic resolution. researchgate.net
Normal-Phase (NP) HPLC: In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) or a bonded phase with cyano or amino groups) is used with a non-polar mobile phase (e.g., hexane, heptane, or isopropanol). nih.govresearchgate.net This technique is particularly useful for separating isomers and highly polar compounds. researchgate.net For this compound, NP-HPLC can offer different selectivity compared to RP-HPLC. Another variation, Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high concentration of organic solvent with a small amount of water in the mobile phase, is also an effective strategy for retaining and separating very polar compounds.
Table 1: Illustrative HPLC Chromatographic Conditions
| Parameter | Reversed-Phase Conditions | Normal-Phase (HILIC) Conditions |
|---|---|---|
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Acetonitrile:Water (95:5) with 10 mM Ammonium Formate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL |
Following chromatographic separation, several detection methods can be employed.
UV-Vis Detection: The phenyl group in this compound imparts UV absorbance, making UV-Vis detection a straightforward and widely used method. researchgate.net The absorption maxima for phenylethylamine derivatives are typically found in the lower UV range, often around 210 nm and 254-280 nm. researchgate.netnih.gov
Fluorescence Detection: While the native molecule may not be strongly fluorescent, derivatization with a fluorescent tag can significantly enhance sensitivity and selectivity. This is particularly useful for trace-level analysis.
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used for compounds that lack a UV chromophore. flash-chromatography.combiotage.com The response is dependent on the mass of the analyte rather than its optical properties. sedere.com This makes it a valuable tool when analyzing samples where the compound of interest does not absorb UV light or when co-eluting impurities interfere with UV detection. veeprho.comresearchgate.net ELSD is compatible with gradient elution, a significant advantage over refractive index detection. sedere.com
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives
Gas chromatography is a powerful technique for separating volatile compounds. However, due to the polar nature and low volatility of this compound, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com
Derivatization serves to replace active hydrogens on the amine groups with nonpolar moieties, thereby increasing volatility and improving chromatographic behavior. libretexts.org Common derivatization techniques include:
Silylation: Reacting the amine with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov
Acylation: Using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) to form fluoroacyl derivatives. These derivatives are not only more volatile but also exhibit excellent electron-capturing properties, enhancing sensitivity with an electron capture detector (ECD) or negative chemical ionization mass spectrometry. jfda-online.comnih.govnih.gov
Alkylation: This method can also be employed to reduce the polarity of the amine functional groups. nih.gov
Once derivatized, the compound can be separated on a non-polar capillary column and detected with high specificity and sensitivity using a mass spectrometer. nih.govnih.gov
Table 2: Example GC-MS Parameters for a Derivatized Analyte
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and metabolites in complex biological matrices due to its exceptional sensitivity and selectivity. nih.govrug.nlfda.gov.tw
The choice of ionization source is critical for achieving optimal sensitivity.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds like this compound. microsaic.comwaters.com The basic amine groups are readily protonated in the positive ion mode, typically forming a prominent [M+H]+ ion. nih.gov ESI is generally preferred for the analysis of such compounds in aqueous matrices. biotage.comnih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds. waters.comresearchgate.net While ESI is often the first choice for this analyte, APCI could be considered if the sample matrix is more compatible with less polar mobile phases or if matrix effects are problematic with ESI. biotage.com
For the most accurate and precise quantification, isotope-dilution mass spectrometry (IDMS) is the preferred method. wikipedia.org This technique involves the use of a stable isotope-labeled internal standard of the analyte (e.g., deuterated or ¹³C-labeled this compound). ptb.de The isotopically labeled standard is added to the sample at the beginning of the sample preparation process. acs.org Since the internal standard is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies and matrix effects (ion suppression or enhancement) during LC-MS/MS analysis. researchgate.net By measuring the ratio of the response of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects. ptb.deacs.org
Table 3: Representative LC-MS/MS Parameters for Quantification
| Parameter | Condition |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition (Analyte) | Precursor Ion [M+H]+ → Product Ion |
| MS/MS Transition (Internal Standard) | Precursor Ion [M+D4+H]+ → Product Ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of functional groups.
A comprehensive NMR analysis for structural confirmation of this compound involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
¹H NMR (Proton NMR): This experiment identifies the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the para-substituted benzene (B151609) ring (typically as two doublets), the ethylamine sidechain protons (as two triplets), and the protons of the pyrrolidine ring, including the methine proton at the ether linkage. The integration of these signals provides a quantitative ratio of the protons in each environment, helping to confirm the structure.
¹³C NMR (Carbon NMR): This technique provides information on the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts would be characteristic of aromatic, aliphatic, and ether-linked carbons, further confirming the carbon skeleton of the compound.
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons (³J-coupling). It would be used to confirm the connectivity within the ethylamine sidechain and trace the proton network through the pyrrolidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). It is instrumental in connecting the different fragments of the molecule, such as linking the ethylamine sidechain to the aromatic ring and the pyrrolidine ring to the aromatic ring through the ether oxygen.
The following table outlines the predicted NMR data for the structural confirmation of this compound.
| Assignment | Predicted ¹H NMR (Chemical Shift (δ), Multiplicity, Coupling Constant (J)) | Predicted ¹³C NMR (Chemical Shift (δ)) | Key HMBC Correlations (H → C) |
| Phenyl H-2, H-6 | ~7.1-7.2 ppm (d, J ≈ 8.5 Hz) | ~130 ppm | H-2/6 → C-4, C-1' |
| Phenyl H-3, H-5 | ~6.8-6.9 ppm (d, J ≈ 8.5 Hz) | ~115 ppm | H-3/5 → C-1, C-4 |
| Ethylamine CH₂ (α) | ~2.7-2.8 ppm (t, J ≈ 7.0 Hz) | ~36 ppm | H-α → C-1, C-β, C-2/6 |
| Ethylamine CH₂ (β) | ~2.9-3.0 ppm (t, J ≈ 7.0 Hz) | ~42 ppm | H-β → C-1, C-α |
| Pyrrolidine O-CH (H-3') | ~4.8-5.0 ppm (m) | ~75-80 ppm | H-3' → C-4, C-2', C-4' |
| Pyrrolidine CH₂ (H-2', H-5') | ~3.0-3.4 ppm (m) | ~50-55 ppm | H-2'/5' → C-3', C-4' |
| Pyrrolidine CH₂ (H-4') | ~2.0-2.3 ppm (m) | ~30-35 ppm | H-4' → C-3', C-2'/5' |
| Phenyl C-1 | - | ~131 ppm | - |
| Phenyl C-4 | - | ~156 ppm | - |
| Note: Predicted values are estimates and may vary based on solvent and experimental conditions. |
Derivatization Strategies for Enhanced Chromatographic Separation and Detection
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are central to the quantification of chemical compounds. However, molecules like this compound, which possess a primary amine, can exhibit poor chromatographic behavior (e.g., peak tailing) and may lack a strong chromophore for sensitive UV detection. Derivatization is a chemical modification process used to improve these analytical characteristics. sigmaaldrich.com
Derivatization can be performed before the sample is injected into the chromatograph (pre-column) or after the separation has occurred but before detection (post-column). dss.go.th
Pre-column Derivatization: This is the more common approach, where the analyte is reacted with a reagent to form a more stable, detectable, or volatile derivative. nih.gov For the primary amine in this compound, reagents that introduce a fluorescent or UV-active group are particularly useful for HPLC analysis. For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the amine. sigmaaldrich.com
Post-column Derivatization: In this method, the reagent is continuously added to the column effluent. dss.go.th This approach avoids potential issues with multiple derivative products or unstable derivatives but requires more complex instrumentation.
Below is a table of common derivatization reagents suitable for the primary amine of the target compound.
| Reagent | Type | Target Functional Group | Detection Method | Advantages |
| Dansyl Chloride (DNS-Cl) | Pre-column | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives, high sensitivity. libretexts.org |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Pre-column | Primary & Secondary Amines | Fluorescence, UV | High reactivity, forms stable derivatives. nih.gov |
| o-Phthalaldehyde (OPA) | Pre- or Post-column | Primary Amines (in presence of a thiol) | Fluorescence | Rapid reaction, highly fluorescent product. nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Pre-column | Amines, Alcohols, Carboxylic Acids | GC-MS, GC-FID | Increases volatility and thermal stability for GC. sigmaaldrich.com |
| Trifluoroacetic Anhydride (TFAA) | Pre-column | Primary & Secondary Amines | GC-MS, GC-ECD | Creates volatile derivatives suitable for GC analysis. shimadzu.comshimadzu.com |
Method Validation Parameters for Research Use: Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)
For research purposes, any quantitative analytical method must be validated to ensure it is fit for its intended purpose. wjarr.comresearchgate.net Method validation provides documented evidence that the procedure consistently yields reliable and accurate data. globalresearchonline.net Key parameters, as outlined by guidelines such as those from the International Conference on Harmonisation (ICH), are crucial. pharmavalidation.in
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com This is often demonstrated by analyzing a blank and a spiked matrix to ensure no interfering peaks are present at the retention time of the analyte.
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. ajrconline.org It is determined by analyzing a series of standards at different concentrations (typically 5-6 levels) and performing a linear regression analysis on the response vs. concentration plot. globalresearchonline.net The correlation coefficient (r²) should ideally be close to 1.0.
Accuracy: Accuracy represents the closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is typically assessed by a recovery study, where a known amount of the analyte is added to a blank matrix (spiking) and the percentage of the analyte recovered by the method is calculated. researchgate.net
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. youtube.com It is often estimated based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. pharmavalidation.in
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. youtube.com It is commonly determined as the concentration that provides a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve. pharmavalidation.in
The following table summarizes the validation parameters and common acceptance criteria for research-grade analytical methods.
| Parameter | Purpose | Typical Assessment Method | Common Acceptance Criteria for Research |
| Specificity | To ensure the signal is from the analyte only. | Compare chromatograms of blank, placebo, and spiked samples. | No significant interference at the analyte's retention time. elementlabsolutions.com |
| Linearity | To confirm a proportional response to concentration. | Analysis of 5-6 standard concentrations; linear regression. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To assess the closeness to the true value. | Recovery study on spiked samples at 3 concentration levels. | Recovery typically within 80-120%. ajrconline.org |
| Precision | To evaluate the random error and reproducibility. | Multiple analyses of a homogeneous sample (e.g., n=6). | Relative Standard Deviation (RSD) ≤ 15%. |
| LOD | To determine the lowest detectable concentration. | Signal-to-Noise ratio of 3:1 or statistical calculation. | Confirmed by detection of analyte at the determined level. |
| LOQ | To determine the lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1 or statistical calculation. | Accuracy and precision must be acceptable at this concentration. pharmavalidation.in |
Future Research Directions and Translational Potential for 2 4 Pyrrolidin 3 Yloxy Phenyl Ethylamine Research
Exploration of Novel Biological Pathways and Disease Indications
Future research into 2-[4-(pyrrolidin-3-yloxy)phenyl]ethylamine will critically focus on elucidating its mechanism of action and identifying novel biological pathways it may modulate. The phenethylamine (B48288) moiety is a well-established pharmacophore that interacts with a variety of receptors and transporters in the central nervous system. mdpi.com The addition of the pyrrolidin-3-yloxy group introduces a chiral center and specific steric and electronic features that could confer selectivity for novel or underexplored biological targets.
Initial investigations would likely involve broad-spectrum screening against a panel of receptors, enzymes, and ion channels to identify primary targets. Subsequent research should delve into the downstream signaling cascades affected by the compound's activity. Techniques such as chemoproteomics and genetic screening could reveal unexpected protein interactions and cellular pathways. A thorough understanding of these mechanisms will be pivotal in identifying potential therapeutic applications for a range of disease indications, from neurological and psychiatric disorders to metabolic and inflammatory conditions.
Table 1: Potential Biological Targets and Associated Disease Indications for Future Investigation
| Potential Target Class | Specific Examples | Potential Disease Indications |
| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506), Dopamine (B1211576), Adrenergic Receptors | Depression, Anxiety, Schizophrenia |
| Ion Channels | Voltage-gated sodium, potassium channels | Epilepsy, Neuropathic Pain |
| Enzymes | Monoamine Oxidase (MAO), Kinases | Parkinson's Disease, Cancer |
| Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | ADHD, Substance Use Disorders |
Application of Artificial Intelligence and Machine Learning in Compound Discovery
Development of Advanced Synthetic Strategies for Complex Analogues
The development of advanced and efficient synthetic routes is crucial for producing a diverse library of analogues of this compound for SAR studies. Modern synthetic methodologies, such as C-H activation, flow chemistry, and biocatalysis, can provide more direct and sustainable access to complex molecular architectures.
Future synthetic efforts should focus on strategies that allow for the late-stage functionalization of the core scaffold. This approach enables the rapid generation of a wide range of derivatives with modifications at various positions of the phenethylamine and pyrrolidine (B122466) moieties. The ability to stereoselectively control the chiral center in the pyrrolidine ring will also be critical, as different stereoisomers may exhibit distinct pharmacological profiles. nih.gov
Table 2: Examples of Potential Analogues for Synthesis and Evaluation
| Modification Site | Type of Modification | Rationale |
| Phenyl Ring | Introduction of electron-withdrawing/donating groups | Modulate electronic properties and target interactions |
| Ethylamine (B1201723) Side Chain | N-alkylation, N-acylation | Alter basicity and pharmacokinetic properties |
| Pyrrolidine Ring | Substitution at different positions | Explore steric and conformational effects on binding |
| Ether Linkage | Replacement with alternative linkers (e.g., thioether, amide) | Investigate the importance of the ether oxygen for activity |
Integration of Multi-omics Data in Pharmacological Characterization
A comprehensive pharmacological characterization of this compound and its analogues will be greatly enhanced by the integration of multi-omics data. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the compound's effects on cellular and physiological systems. nih.govplos.org
By analyzing changes in gene expression, protein levels, and metabolite concentrations in response to compound treatment, researchers can gain deeper insights into its mechanism of action and identify potential biomarkers of efficacy and toxicity. plos.org This multi-dimensional data can help to build a more complete picture of the compound's pharmacological profile and guide its preclinical and clinical development.
Collaborative Research Opportunities Across Disciplines
The successful translation of this compound from a promising lead compound to a therapeutic agent will require a collaborative effort across multiple scientific disciplines. Expertise in medicinal chemistry, pharmacology, computational biology, and clinical medicine will be essential.
Establishing partnerships between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) can leverage complementary skills and resources. Open innovation models and data-sharing initiatives can also accelerate progress by fostering a more collaborative research ecosystem. Such interdisciplinary collaborations will be key to overcoming the challenges inherent in drug discovery and development and realizing the full therapeutic potential of this novel chemical entity.
Q & A
Q. What are the standard synthetic routes for 2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions, using intermediates like pyrrolidin-3-ol and halogenated phenyl derivatives. For purity validation:
- Chromatography : Use HPLC or GC-MS to assess chemical purity (>98% is typical for research-grade compounds) .
- Spectroscopy : Confirm structural integrity via -NMR (e.g., characteristic peaks for ethylamine and pyrrolidine moieties) and FT-IR (e.g., N-H stretching at ~3300 cm) .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values to confirm stoichiometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (amine vapors can irritate respiratory systems) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Q. How can researchers characterize the stability of this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
- pH Stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via UV-Vis spectroscopy .
- Light Sensitivity : Expose to UV light (254 nm) and track changes using HPLC to assess photodegradation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply a 2 factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading):
- Factors : Temperature (40–80°C), solvent (DMF vs. THF), catalyst (Pd/C vs. CuI).
- Response Variables : Yield, purity, reaction time.
- Analysis : Use ANOVA to identify significant factors. For example, higher temperatures may increase yield but reduce purity due to side reactions .
- Validation : Replicate optimal conditions in triplicate to ensure reproducibility .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare experimental protocols (e.g., cell lines, assay methods). For instance, discrepancies in IC values may arise from differences in cell viability assays (MTT vs. resazurin) .
- Byproduct Screening : Use LC-MS to identify impurities that might interfere with bioactivity .
- Orthogonal Assays : Validate results using alternative techniques (e.g., surface plasmon resonance for binding affinity) .
Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GPCRs) using software like GROMACS .
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity sites (e.g., amine group nucleophilicity) .
- Pharmacophore Mapping : Identify critical functional groups (pyrrolidine oxygen, ethylamine) for target binding .
Q. What interdisciplinary approaches enhance understanding of this compound’s environmental fate?
- Methodological Answer :
- Environmental Chemistry : Assess biodegradation using OECD 301F tests (measure CO evolution in aqueous media) .
- Ecotoxicology : Conduct Daphnia magna assays to evaluate acute toxicity (LC) .
- Analytical Monitoring : Deploy SPE-LC-MS/MS to detect trace residues in water samples (LOD < 0.1 ppb) .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Purity Assessment
Q. Table 2: Factorial Design Parameters for Synthesis Optimization
| Factor | Low Level (-1) | High Level (+1) | Significance (p-value) |
|---|---|---|---|
| Temperature | 40°C | 80°C | <0.05 |
| Solvent | DMF | THF | 0.12 |
| Catalyst Loading | 5 mol% | 10 mol% | <0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
